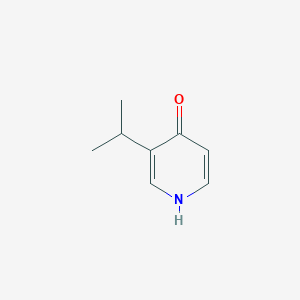

3-Isopropylpyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-5-9-4-3-8(7)10/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXRUNMERNYQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243373-60-5 | |

| Record name | 3-(propan-2-yl)pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Innovations for 3 Isopropylpyridin 4 Ol

Precursor-Based Synthesis Approaches to 3-Isopropylpyridin-4-OL

The construction of the this compound scaffold from acyclic or simpler cyclic precursors is a foundational strategy in organic synthesis. This approach focuses on building the core pyridinol ring system with the desired substitution pattern in place. Key methodologies include multi-component reactions, cycloadditions, and specific reduction strategies, each offering distinct advantages in terms of efficiency and complexity.

Multi-Component Reaction Pathways for Pyridinol Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, thereby maximizing atom economy and reducing waste. frontiersin.org For the synthesis of pyridinol scaffolds, several MCRs can be envisioned. The Hantzsch pyridine (B92270) synthesis, while classic for 1,4-dihydropyridines, can be adapted. A plausible MCR pathway for this compound could involve the condensation of an enamine, a β-dicarbonyl compound (or a suitable equivalent bearing an isopropyl group), and an aldehyde, followed by an oxidation step.

Another powerful MCR approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. To generate the specific 3-isopropyl-4-hydroxy pattern, this could be adapted by reacting a β-enaminone derived from isobutyraldehyde (B47883) with a diketene (B1670635) equivalent. These reactions are often catalyzed and can be performed in a one-pot fashion, making them attractive for efficient scaffold elaboration. frontiersin.org The primary advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials. frontiersin.orgnih.gov

| MCR Strategy | General Reactants | Potential for this compound | Key Advantages |

|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde, β-Ketoester (x2), Ammonia | Requires a ketoester with an isopropyl group and subsequent modification to introduce the 4-hydroxy group. | High convergence, well-established mechanism. |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | An enamine could be designed to incorporate the isopropyl moiety, reacting with a ketene (B1206846) equivalent to form the 4-pyridone tautomer. | Direct formation of the pyridone core. |

| Three-Component Pyridine Synthesis | Salicylaldehydes, Active Methylene Compound, Nucleophile | While typically used for chromenopyridines, adaptation with different starting materials could yield pyridinol scaffolds. nih.gov | High yields and operational simplicity. nih.gov |

Application of Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful tools for constructing cyclic frameworks with high regio- and stereoselectivity. mdpi.commdpi.com The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is particularly relevant for synthesizing six-membered heterocycles like pyridines. mdpi.com To synthesize this compound, a strategy could involve the reaction of a 1,3-diene bearing an isopropyl group at the 2-position with a dienophile containing a nitrogen atom, such as a nitrile or an imine. Subsequent aromatization of the resulting cycloadduct would yield the desired pyridine ring.

Alternatively, an aza-Diels-Alder reaction could be employed, where a 1-aza-1,3-diene reacts with an alkyne or an enol ether as the dienophile. For instance, a 1-aza-diene derived from an α,β-unsaturated imine could react with an electron-rich dienophile. The specific placement of the isopropyl group on the diene would be crucial for achieving the correct substitution in the final product. Formal [3+3] cycloadditions also represent a modern strategy for accessing piperidine (B6355638) rings, which can then be oxidized to pyridines. rsc.org These methods are prized for their atom economy and ability to set multiple stereocenters in a single step, although subsequent steps are often required to achieve the final aromatic pyridinol. researchgate.net

Catalytic Hydrogenation and Reduction Strategies for this compound

Catalytic hydrogenation is a key transformation in organic synthesis. While often used to reduce a pyridine ring to a piperidine, it can also be strategically employed in the synthesis of the target molecule itself. google.com For example, a precursor such as a 3-isopropyl-4-nitropyridine could be synthesized, followed by the catalytic reduction of the nitro group to a hydroxylamine, which could then be converted to the 4-hydroxy group.

A more direct route involves the reduction of a functional group already at the 4-position. For instance, a 4-alkoxypyridine derivative could undergo hydrogenolysis to cleave the ether bond, yielding the pyridin-4-ol. The hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) over palladium on carbon (Pd/C) highlights the use of heterogeneous catalysts for reducing functional groups under specific conditions, a principle applicable to precursors of this compound. nih.govresearchgate.net The choice of catalyst (e.g., Pd, Pt, Ru) and reaction conditions (temperature, pressure, solvent) is critical to achieve high selectivity for the desired reduction without affecting the pyridine ring itself. google.commdpi.com For instance, the hydrogenation of hydroxypyridines to the corresponding piperidines is known to be challenging but can be achieved by first converting the 4-hydroxy group (in its enol form) to an ester, which stabilizes it during the ring reduction. google.com

Regioselective Functionalization of Pyridine Rings for this compound

An alternative synthetic paradigm involves the direct functionalization of a pre-existing pyridine ring. This approach is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution and can lead to mixtures of isomers. researchgate.net However, modern methods have provided powerful tools for regioselective C-H functionalization. nih.gov

To synthesize this compound, one could envision a multi-step process starting from either 3-substituted or 4-substituted pyridines.

Starting from 4-Hydroxypyridine (B47283): The hydroxyl group would first be protected (e.g., as an ether or silyl (B83357) ether). The challenge then becomes the regioselective introduction of an isopropyl group at the C-3 position. Directed metalation strategies are often difficult at C-3. Radical C-H functionalization, such as a Minisci-type reaction, could be an option, but this typically favors the C-2 and C-4 positions. nih.gov

Starting from 3-Isopropylpyridine: The task here is to introduce a hydroxyl group at the C-4 position. This is a formidable challenge. One advanced strategy involves the generation of a 3,4-pyridyne intermediate from a suitably substituted precursor like 3-chloro-4-bromopyridine. nih.gov Trapping this highly reactive intermediate with a source of oxygen (e.g., a hydroxide) could, in principle, install the hydroxyl group at the C-4 position.

Phosphonium (B103445) Salt Strategy: A versatile method for C-4 functionalization involves converting the pyridine into a phosphonium salt. researchgate.netthieme-connect.de This activates the 4-position for nucleophilic attack, allowing for the introduction of various functional groups. While this is excellent for C-4, subsequent C-3 functionalization would still be required.

A recent breakthrough demonstrated a method for the regioselective C-4 alkylation of pyridines using a temporary blocking group derived from maleic acid, which directs Minisci-type alkylation specifically to the C-4 position. nih.gov While this method is for C-4, the underlying principle of using blocking groups could potentially be adapted for more complex substitution patterns.

| Strategy | Description | Applicability to this compound | Challenges |

|---|---|---|---|

| Minisci Reaction | Radical alkylation of a protonated pyridine ring. nih.gov | Could potentially introduce the isopropyl group, but regioselectivity for C-3 is low (typically favors C-2/C-4). | Poor regioselectivity, potential for over-alkylation. |

| Directed ortho-Metalation (DoM) | Deprotonation directed by a functional group, followed by quenching with an electrophile. | A directing group at C-2 or C-4 could direct metalation to C-3. | Requires a suitable directing group and harsh organometallic reagents. |

| Pyridyne Intermediates | Generation of a highly reactive 3,4-pyridyne followed by trapping with a nucleophile. nih.gov | A powerful method for difunctionalizing the 3 and 4 positions simultaneously. nih.gov | Requires specifically halogenated precursors and careful control of reaction conditions. |

| C-H Activation/Cross-Coupling | Transition-metal-catalyzed direct coupling of a C-H bond with a coupling partner. | Could be used to install the isopropyl group, but directing the reaction to C-3 selectively is a major hurdle. | Catalyst and ligand design is critical and often substrate-specific. |

Advanced Purification and Isolation Techniques for this compound Isomers

The synthesis of this compound, particularly through regioselective functionalization or certain MCRs, can often lead to the formation of structural isomers (e.g., 2-isopropylpyridin-4-ol, 5-isopropylpyridin-4-ol). The separation of these closely related compounds is non-trivial due to their similar physical properties. Advanced purification techniques are therefore essential to isolate the desired isomer in high purity.

Chromatographic Methods:

Preparative High-Performance Liquid Chromatography (HPLC): This is a workhorse technique for isomer separation. Reversed-phase HPLC (using C18 or phenyl-hexyl columns) can separate isomers based on subtle differences in hydrophobicity. For polar compounds like pyridinols, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer an alternative selectivity.

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol (B129727). It is exceptionally powerful for separating isomers and is considered a greener alternative to normal-phase HPLC due to the reduced use of organic solvents.

Crystallization-Based Methods:

Fractional Crystallization: If the target compound and its isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.

Salt or Co-crystal Formation: The basic nitrogen of the pyridine ring allows for the formation of salts with various acids. By screening different acids (e.g., tartaric acid, mandelic acid), it may be possible to find a salt of the desired 3-isopropyl isomer that crystallizes preferentially, allowing for its separation from the isomeric mixture.

Confirmation of purity and isomer identity is typically achieved using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC or LC-MS. bldpharm.com

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry are integral to modern synthetic planning, aiming to minimize environmental impact and enhance safety and efficiency. lubrizol.com The production of this compound can be designed with these principles at its core.

Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloadditions and multi-component reactions are inherently atom-economical, making them preferable to lengthy linear syntheses with many protection/deprotection steps. frontiersin.orgmdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. This applies to metal catalysts used in hydrogenation and cross-coupling reactions, as well as organocatalysts. lubrizol.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be eliminated or replaced wherever possible. For pyridinol synthesis, greener solvents like water, ethanol, glycerol, or deep eutectic solvents could be explored. mdpi.comnih.gov Aqueous micellar catalysis can also accelerate reactions in water. nih.gov

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. Microwave-assisted synthesis and continuous flow processing can significantly shorten reaction times and improve energy efficiency compared to traditional batch heating. mdpi.comnih.gov

Use of Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of starting materials derived from renewable resources like biomass rather than fossil fuels. kit.edu Platform chemicals derived from the fermentation of sugars or the deconstruction of lignin (B12514952) could potentially serve as precursors for parts of the this compound structure. kit.edu

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Atom Economy | Employing MCRs or cycloaddition reactions to build the core scaffold. frontiersin.orgmdpi.com |

| Catalysis | Using catalytic hydrogenation, organocatalysts for MCRs, or transition metals for C-H functionalization. lubrizol.com |

| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical CO₂ (e.g., in SFC). mdpi.com |

| Energy Efficiency | Utilizing microwave-assisted reactions or continuous flow setups to reduce reaction time and energy input. mdpi.comnih.gov |

| Renewable Feedstocks | Exploring synthetic routes that start from bio-derived platform chemicals. kit.edu |

| Reduce Derivatives | Avoiding protecting groups by using direct C-H functionalization methods. |

Compound List

| Compound Name |

|---|

| This compound |

| 4-Hydroxypyridine |

| 3-Isopropylpyridine |

| 3-Phenylpropionitrile |

| 3-Phenylpropylamine |

| Methanol |

| Ethanol |

| Glycerol |

| Maleic acid |

| Carbon dioxide (supercritical) |

Advanced Spectroscopic and Structural Elucidation of 3 Isopropylpyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 3-Isopropylpyridin-4-OL

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For this compound, NMR is particularly crucial for analyzing the proton and carbon environments and for investigating the potential tautomeric equilibrium between the pyridin-4-ol and the pyridin-4-one forms.

The ¹H NMR spectrum of this compound provides specific information about the number and connectivity of protons in the molecule.

Isopropyl Group: The isopropyl substituent gives rise to two distinct signals. A septet is expected for the single methine proton (-CH), resulting from its coupling to the six equivalent protons of the two methyl groups. These six methyl protons (-CH₃) would appear as a doublet due to coupling with the single methine proton.

Pyridine (B92270) Ring Protons: The pyridine ring contains three aromatic protons. Their chemical shifts and coupling patterns are influenced by the positions of the isopropyl and hydroxyl groups. The proton at position 2 (H-2), adjacent to the nitrogen, is typically the most deshielded. The protons at positions 5 (H-5) and 6 (H-6) would also show characteristic shifts and couplings.

Hydroxyl/Amine Proton: The proton on the oxygen (in the pyridin-4-ol tautomer) or nitrogen (in the pyridin-4-one tautomer) would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Isopropyl -CH₃ | ~1.2-1.4 | Doublet (d) | ~6.0-7.0 | Integrates to 6H. |

| Isopropyl -CH | ~3.0-3.3 | Septet (sept) | ~6.0-7.0 | Integrates to 1H. |

| H-2 | ~8.0-8.2 | Singlet (s) or Doublet (d) | ~0-2 Hz (if coupled to H-6) | Adjacent to nitrogen, deshielded. |

| H-5 | ~6.8-7.0 | Doublet (d) | ~5.0-6.0 | Coupled to H-6. |

| H-6 | ~7.9-8.1 | Doublet (d) | ~5.0-6.0 | Coupled to H-5. |

| OH/NH | Variable | Broad Singlet (br s) | N/A | Shift is solvent and concentration dependent. May exchange with D₂O. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound is expected to show eight distinct carbon signals, corresponding to the eight carbon atoms in its structure. rsc.orgorganicchemistrydata.org The chemical shift of the C-4 carbon is particularly diagnostic for determining the predominant tautomeric form in solution. A chemical shift in the range of ~155-165 ppm would suggest a C-O bond (pyridin-4-ol form), while a shift further downfield (~175-185 ppm) would indicate a C=O bond (pyridin-4-one form).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Isopropyl -CH₃ | ~22-25 | Two equivalent methyl carbons. |

| Isopropyl -CH | ~33-37 | Methine carbon. |

| C-2 | ~148-152 | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~135-140 | Aromatic carbon bearing the isopropyl group. |

| C-4 | ~155-165 | Key indicator of tautomeric form (C-OH vs C=O). |

| C-5 | ~115-120 | Aromatic carbon. |

| C-6 | ~145-150 | Aromatic carbon. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the isopropyl methine proton and the methyl protons, as well as between adjacent protons on the pyridine ring (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~35 ppm, confirming their assignment to the isopropyl -CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). HMBC is critical for piecing together the molecular fragments. For instance, a correlation between the isopropyl methine proton and the C-3 and C-4 carbons of the pyridine ring would confirm the position of the isopropyl substituent at C-3.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization of this compound

O-H/N-H Stretching: The presence of the pyridin-4-ol tautomer would be indicated by a broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of an O-H stretch involved in hydrogen bonding. If the pyridin-4-one tautomer predominates, a sharper N-H stretching band would be expected in a similar region.

C=O Stretching: A strong absorption band in the IR spectrum between 1640 and 1690 cm⁻¹ would be definitive evidence for the carbonyl group of the pyridin-4-one tautomer. The absence of this band would support the pyridin-4-ol structure.

C=C and C=N Stretching: The pyridine ring itself gives rise to a series of characteristic stretching vibrations in the 1400-1610 cm⁻¹ region in both IR and Raman spectra.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the isopropyl group are expected just below 3000 cm⁻¹. C-H bending vibrations for the isopropyl group (e.g., symmetric and asymmetric bends) would appear in the 1365-1470 cm⁻¹ range.

The combination of IR and Raman spectroscopy can differentiate between the tautomers and provide insight into intermolecular interactions, such as hydrogen bonding, which influences the position and shape of the vibrational bands. pku.edu.cnaps.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis of this compound and its Derivatives

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure. nih.govnih.gov

Precise Mass Determination: The chemical formula for this compound is C₈H₁₁NO. HRMS can measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. For this compound, key fragmentation pathways would likely include:

Loss of a methyl group (M-15): A common fragmentation for isopropyl-substituted compounds, leading to the formation of a more stable secondary cation. The resulting fragment would have the formula [C₇H₈NO]⁺.

Loss of the isopropyl group (M-43): Cleavage of the bond between the ring and the isopropyl group would result in a fragment corresponding to the hydroxypyridine ring.

Loss of CO: In the pyridone tautomer, loss of a carbon monoxide molecule is a possible fragmentation pathway from the ring structure.

Analysis of these fragmentation patterns provides a "fingerprint" that helps to verify the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks of this compound and its Salts

X-ray crystallography provides the most definitive structural information for a compound in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing the precise location of each atom.

Unambiguous Tautomer and Conformation: This technique would definitively determine whether this compound exists as the pyridin-4-ol or pyridin-4-one tautomer in the crystal lattice. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the isopropyl group relative to the pyridine ring.

Intermolecular Interactions: A key insight from X-ray crystallography is the visualization of the supramolecular assembly. nih.gov It would reveal the nature of the hydrogen bonding network. For example, in the pyridin-4-ol form, one would expect to see O-H···N hydrogen bonds linking adjacent molecules into chains or sheets. In the pyridin-4-one form, N-H···O=C hydrogen bonds would likely dominate the crystal packing. These interactions govern the physical properties of the solid material.

Analysis of Salts: If the compound is crystallized as a salt (e.g., a hydrochloride salt), X-ray crystallography can show how the counter-ion is integrated into the crystal lattice and how it influences the hydrogen bonding network.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies of this compound

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of this compound. This method provides insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecule. The UV-Vis spectrum of this compound is primarily governed by the aromatic pyridine ring and the influence of its substituents, namely the hydroxyl and isopropyl groups.

The electronic absorption in this molecule is characterized by transitions of electrons from lower energy molecular orbitals to higher energy ones. The principal transitions observed for aromatic heterocyclic systems like pyridine are π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital.

A crucial aspect of the UV-Vis spectroscopy of this compound is the existence of tautomerism. The compound can exist in equilibrium between the this compound (enol) form and its tautomer, 3-isopropyl-4(1H)-pyridone (keto form). This equilibrium is sensitive to the solvent environment. In aqueous solutions, hydroxypyridines often exist as a mixture of both tautomers, with the keto form being a zwitterion. This tautomerism significantly influences the UV-Vis absorption spectrum, as the two forms have distinct electronic structures and, consequently, different absorption maxima (λmax).

The enol form (this compound) and the keto form (3-isopropyl-4(1H)-pyridone) exhibit different degrees of conjugation, leading to distinct absorption bands. The position of the isopropyl group at the 3-position influences the electronic distribution within the pyridine ring, which can affect the energy of the molecular orbitals and thus the wavelengths of the electronic transitions.

Detailed research on closely related compounds, such as 3-hydroxypyridine (B118123), reveals the complexity of the UV-Vis spectra due to tautomeric equilibria. In aqueous solutions, 3-hydroxypyridine shows overlapping absorption bands corresponding to the enol and the zwitterionic keto forms. researchgate.netresearchgate.net The enol form typically shows a π → π* transition at a lower wavelength, while the more conjugated zwitterionic keto form absorbs at longer wavelengths. For instance, in water, the enol form of 3-hydroxypyridine has an absorption peak around 278 nm, while the zwitterionic keto form displays peaks at approximately 247 nm and 315 nm. wayne.edu

| Compound | Solvent | Tautomeric Form | λmax (nm) | Transition | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypyridine | Cyclohexane | Enol | 278 | π → π | wayne.edu |

| 3-Hydroxypyridine | Water | Zwitterionic Keto | 247 | π → π | wayne.edu |

| 3-Hydroxypyridine | Water | Zwitterionic Keto | 315 | π → π | wayne.edu |

| Pyridine | Hexane | - | 251 | π → π | |

| Pyridine | Hexane | - | 270 | n → π* |

The study of solvent effects on the UV-Vis spectrum of this compound would be instrumental in distinguishing between the contributions of the different tautomers. Polar solvents are expected to stabilize the zwitterionic pyridone form, leading to an increase in the intensity of its corresponding absorption bands. Conversely, non-polar solvents would favor the enol form. The analysis of these spectral shifts provides valuable information on the ground-state and excited-state properties of the molecule.

Reactivity and Mechanistic Investigations of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the isopropyl group, and the hydroxyl group. The pyridine ring, a heterocyclic aromatic system, exhibits distinct reactivity patterns compared to benzene (B151609), primarily due to the presence of the electronegative nitrogen atom. The isopropyl group, an alkyl substituent, and the hydroxyl group at the 4-position further modulate the electronic properties and reactivity of the pyridine nucleus. This article explores the electrophilic and nucleophilic substitution reactions on the pyridine ring, reactions at the hydroxyl group, its potential role in catalysis, and the structural phenomena of tautomerism and aromaticity.

Reactivity and Mechanistic Investigations of 3 Isopropylpyridin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of 3-Isopropylpyridin-4-OL

The reactivity of the pyridine ring in this compound towards electrophilic and nucleophilic attack is a subject of significant interest in heterocyclic chemistry. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, making such reactions challenging. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which reduces the ring's nucleophilicity. wikipedia.org Furthermore, under the acidic conditions often required for electrophilic aromatic substitution reactions like nitration and sulfonation, the pyridine nitrogen is readily protonated. wikipedia.orgmasterorganicchemistry.com This protonation further deactivates the ring, making electrophilic attack even less favorable.

If an electrophilic substitution were to occur on this compound, the directing effects of the isopropyl and hydroxyl groups would come into play. The isopropyl group is a weak activating group and an ortho-, para-director. The hydroxyl group is a strong activating group and also an ortho-, para-director. However, the inherent unreactivity of the pyridine ring towards electrophiles means that harsh reaction conditions would be necessary, which could lead to side reactions or degradation of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions, which are electron-deficient. quimicaorganica.orgstackexchange.comvaia.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution. In the case of this compound, the hydroxyl group at the 4-position is not a good leaving group. However, it can be converted into a better leaving group, such as a tosylate or a triflate, to enable nucleophilic displacement.

The mechanism of nucleophilic aromatic substitution on a pyridine ring typically proceeds via an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility. For attack at the 4-position of a pyridine derivative, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com

The general preference for nucleophilic attack at the 2- and 4-positions of the pyridine ring is a well-established principle in heterocyclic chemistry. youtube.com

Reactions at the Hydroxyl Group of this compound: Esterification, Etherification, and Oxidation

The hydroxyl group at the 4-position of this compound is a key functional handle that allows for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. A common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net This reaction is an equilibrium process, and the removal of water can drive it towards the product side. researchgate.net

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base (like pyridine itself or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Etherification

The formation of an ether from the hydroxyl group of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic approach. ambeed.com This method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Other etherification methods include reactions with alkyl sulfates or the use of phase-transfer catalysts to facilitate the reaction between the alkoxide and the alkylating agent. organic-chemistry.org

Oxidation

The oxidation of the hydroxyl group of this compound would lead to the formation of a 4-pyridone derivative. However, it is important to note that 4-hydroxypyridine (B47283) exists in equilibrium with its tautomeric form, 4-pyridone. The position of this equilibrium is influenced by the solvent and other substituents on the ring. Therefore, this compound already possesses a significant degree of pyridone character.

Further oxidation of the pyridine ring itself would require harsh conditions and would likely lead to ring-opening or the formation of N-oxides. The selective oxidation of the hydroxyl group in the presence of the pyridine ring can be challenging. However, specific reagents and conditions can be employed to achieve this transformation. For instance, mild oxidizing agents might be used to favor the formation of the pyridone. The presence of a hydroxyl group can influence the oxidative reactivity of adjacent groups. nih.gov

Catalytic Transformations Involving this compound as a Substrate or Ligand

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential roles as both a substrate and a ligand in catalytic processes.

As a Substrate

As a substrate, this compound could undergo various catalytic transformations. For example, catalytic hydrogenation could reduce the pyridine ring to a piperidine (B6355638) ring. The conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction.

Catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if the hydroxyl group is first converted to a triflate, or if a halogen atom is introduced onto the pyridine ring. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

As a Ligand

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can therefore act as a ligand, coordinating to a metal center. The presence of the hydroxyl and isopropyl groups can influence the steric and electronic properties of the resulting metal complex, which in turn can affect its catalytic activity.

Pyridine-based ligands are widely used in coordination chemistry and catalysis. The specific substitution pattern of this compound could impart unique properties to a metal catalyst, potentially leading to enhanced selectivity or activity in various catalytic reactions. For instance, it could be used in oxidation catalysis or polymerization reactions.

Investigation of Tautomerism and Aromaticity in this compound Derivatives

Tautomerism

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 4-pyridone forms. For this compound, this equilibrium involves the migration of the proton from the hydroxyl group to the pyridine nitrogen.

The position of this equilibrium is highly dependent on the solvent polarity, pH, and temperature. In polar solvents, the more polar pyridone tautomer is generally favored, while in nonpolar solvents, the hydroxypyridine form may be more prevalent. The electronic effects of the isopropyl group at the 3-position can also influence the relative stability of the two tautomers. Spectroscopic techniques such as NMR and UV-Vis are commonly used to study such tautomeric equilibria.

Aromaticity

The aromaticity of the pyridine ring in both tautomeric forms of this compound is a topic of theoretical and experimental interest. The hydroxypyridine tautomer possesses a fully aromatic sextet of π-electrons. In the pyridone tautomer, the aromaticity of the ring is altered due to the presence of the carbonyl group. While the pyridone form is often described as having reduced aromaticity compared to the hydroxypyridine form, it still exhibits a degree of cyclic conjugation and stability.

Computational methods can be employed to calculate aromaticity indices, such as the nucleus-independent chemical shift (NICS), to quantify the degree of aromaticity in each tautomer and to understand how substituents like the isopropyl group affect the electronic structure of the ring.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Kinetic Studies

Kinetic studies of reactions such as esterification or etherification would likely reveal the reaction order with respect to each reactant and the catalyst. For instance, in an SNAr reaction where the hydroxyl group has been converted to a better leaving group, the rate would be expected to be dependent on the concentrations of both the pyridine substrate and the incoming nucleophile.

The rate of electrophilic substitution, if achievable, would be significantly slower than that of benzene (B151609) due to the deactivating effect of the pyridine nitrogen. wikipedia.org Kinetic studies on the tautomerization process would provide information on the rates of interconversion between the hydroxypyridine and pyridone forms.

Thermodynamic Studies

Thermodynamic studies would provide insight into the equilibrium position of reactions and the relative stability of reactants and products. For the esterification of this compound, the equilibrium constant would indicate the extent to which the reaction proceeds to completion under a given set of conditions. researchgate.net

The thermodynamics of the tautomeric equilibrium between the hydroxypyridine and pyridone forms are of particular importance. The relative Gibbs free energies of the two tautomers determine which form is more stable and therefore predominates at equilibrium. These thermodynamic parameters are influenced by factors such as intramolecular hydrogen bonding and solvation effects.

Computational and Theoretical Chemistry Studies on 3 Isopropylpyridin 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Aromaticity of 3-Isopropylpyridin-4-OL

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic structure.

Electronic Structure and Stability: DFT calculations can determine the optimized molecular geometry of this compound, corresponding to the lowest energy arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density reveals the locations of electron-rich and electron-poor regions within the molecule, which is crucial for understanding its chemical behavior. Key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated and compared with experimental data if available. github.io

The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

A hypothetical data table from DFT calculations on this compound is presented below:

| Calculated Parameter | Value | Unit |

| Total Electronic Energy | -552.789 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.32 | eV |

| NICS(0) | -9.54 | ppm |

| Dipole Moment | 3.45 | Debye |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its conformational flexibility and interactions with its environment. nih.gov

Conformational Analysis: The isopropyl group attached to the pyridine (B92270) ring is not static and can rotate around the C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. mdpi.com By simulating the molecule's movements over nanoseconds or longer, a statistical distribution of different conformations can be obtained, providing a picture of the molecule's flexibility at a given temperature.

Solvent Effects: The properties and behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. nih.gov These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This is particularly important for understanding hydrogen bonding interactions between the hydroxyl group of this compound and protic solvents like water. The simulations can quantify the strength and lifetime of these hydrogen bonds. Furthermore, the effect of the solvent on the conformational preferences of the isopropyl group can be investigated.

A summary of potential findings from an MD simulation of this compound in water could be:

| Simulation Parameter | Finding |

| Isopropyl Group Rotation | Free rotation with a low energy barrier. |

| Preferred Conformation | The C-H bond of the isopropyl group is staggered relative to the pyridine ring. |

| Hydrogen Bonding (OH group) | Forms an average of 2.5 hydrogen bonds with water molecules. |

| Solvation Shell Structure | A well-defined first solvation shell of water molecules surrounds the molecule. |

Reaction Pathway and Transition State Analysis of this compound Transformations using DFT

DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Reaction Pathway Analysis: For a given transformation, such as the oxidation of the isopropyl group or a substitution reaction on the pyridine ring, DFT can be used to calculate the energies of reactants, products, and any intermediates that may be formed. The reaction pathway connects these species on the potential energy surface.

Transition State Analysis: The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net Using various algorithms, the geometry and energy of the transition state can be located. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

An example of data from a DFT study of a hypothetical hydroxylation reaction of the isopropyl group is shown below:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + oxidant) | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

| Products | -45.2 |

Prediction of Spectroscopic Parameters for this compound using First-Principles Methods

First-principles methods, primarily DFT, can be used to predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra. rsc.org

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei in this compound can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. github.iouncw.edu These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. bris.ac.ukchemrxiv.org

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be calculated using DFT. nih.govresearchgate.net These theoretical frequencies correspond to the peaks observed in the infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental vibrational bands can be made. This can help in identifying characteristic vibrations of the isopropyl group, the pyridine ring, and the hydroxyl group.

A comparison of predicted and hypothetical experimental spectroscopic data is presented below:

| Nucleus | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C2 | 145.2 | 144.8 |

| C3 | 130.1 | 129.7 |

| C4 | 165.8 | 165.3 |

| C5 | 115.6 | 115.1 |

| C6 | 140.3 | 139.9 |

| Isopropyl-CH | 34.5 | 34.1 |

| Isopropyl-CH₃ | 23.8 | 23.5 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3435 | O-H stretch |

| 2 | 3050 | 3045 | Aromatic C-H stretch |

| 3 | 2960 | 2955 | Aliphatic C-H stretch |

| 4 | 1640 | 1635 | C=O stretch / C=C stretch |

| 5 | 1580 | 1575 | Pyridine ring stretch |

Acidity and Basicity Predictions for this compound

Computational methods can provide quantitative predictions of the acidity and basicity of this compound.

Acidity Prediction (pKa of the hydroxyl group): The acidity of the hydroxyl group is determined by its pKa value. This can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. nih.gov Advanced computational models that combine quantum mechanics with a continuum solvent model (like the Polarizable Continuum Model, PCM) or with explicit solvent molecules are used for this purpose. mdpi.comnih.gov The calculated free energy change is then used in a thermodynamic cycle to predict the pKa. mpg.de

Basicity Prediction (pKb of the pyridine nitrogen): Similarly, the basicity of the pyridine nitrogen can be predicted by calculating the Gibbs free energy change for its protonation. rsc.org The pKb (or more commonly, the pKa of the conjugate acid) can then be determined. These calculations provide insight into which site is more likely to be protonated or deprotonated at a given pH.

A table of predicted acidity and basicity is shown below:

| Property | Predicted Value |

| pKa (hydroxyl group) | 9.8 |

| pKa (protonated pyridine nitrogen) | 5.5 |

Derivatization and Analog Synthesis Strategies for 3 Isopropylpyridin 4 Ol

Systematic Structural Modifications of the Pyridine (B92270) Ring of 3-Isopropylpyridin-4-OL

The pyridine ring of this compound offers multiple sites for structural modification, allowing for the fine-tuning of its electronic and steric properties. The reactivity of the pyridine ring is influenced by the electron-donating hydroxyl group and the electron-donating/sterically hindering isopropyl group.

Systematic modifications can be approached through several established synthetic strategies:

Electrophilic Aromatic Substitution: While pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of the activating hydroxyl group at the 4-position facilitates such reactions. wikipedia.org However, direct nitration and sulfonation of pyridine are often sluggish and require harsh conditions. wikipedia.org For derivatives of this compound, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 3 and 5). Since the 3-position is already substituted, electrophilic attack would likely be directed to the 5-position. Halogenation, nitration, and Friedel-Crafts type reactions could be employed to introduce a variety of substituents.

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org In the case of this compound, the 4-hydroxyl group can be converted into a better leaving group, such as a triflate or nonaflate, to facilitate nucleophilic displacement. chim.it This would allow for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the 4-position.

N-Oxidation and Subsequent Functionalization: The pyridine nitrogen can be oxidized to an N-oxide using reagents like peracids. wikipedia.org This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can also facilitate reactions at the 2- and 6-positions.

Directed Ortho-Metalation (DoM): The hydroxyl group at the 4-position can act as a directing group for ortho-metalation at the 3- and 5-positions. However, with the 3-position occupied by the isopropyl group, deprotonation would selectively occur at the 5-position using a strong base like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

A variety of substituted pyridin-4-ol derivatives can be synthesized through multi-component reactions. For instance, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it

Table 1: Potential Structural Modifications of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 5-Halo-3-isopropylpyridin-4-ol |

| Nitration | HNO₃/H₂SO₄ | 3-Isopropyl-5-nitropyridin-4-ol |

| Sulfonation | Fuming H₂SO₄ | 3-Isopropyl-4-hydroxypyridine-5-sulfonic acid |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound 1-oxide |

| O-Sulfonylation | Tf₂O or NfF, base | 3-Isopropylpyridin-4-yl trifluoromethanesulfonate |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻, RS⁻) on O-sulfonylated derivative | 4-Substituted-3-isopropylpyridines |

| Directed ortho-Metalation | LDA, then E⁺ (e.g., R-X, RCHO) | 5-Substituted-3-isopropylpyridin-4-ol |

Modifications of the Isopropyl Group of this compound: Chain Extension and Functionalization

Modification of the isopropyl group at the 3-position can significantly impact the lipophilicity, steric profile, and metabolic stability of the molecule. Strategies for its modification include chain extension and the introduction of various functional groups.

Chain Extension: The isopropyl group can be conceptually extended through multi-step synthetic sequences. One approach could involve the oxidation of the isopropyl group to an acetyl group, which can then serve as a handle for further carbon-carbon bond-forming reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction on the corresponding ketone could introduce an alkene, which could be subsequently reduced to an extended alkyl chain.

Functionalization:

Fluorination: The introduction of fluorine atoms can alter the compound's lipophilicity and metabolic stability. beilstein-journals.org Fluorination of an isopropyl group can be challenging but may be achieved through radical-mediated processes or by using specialized fluorinating agents.

Oxidation: Controlled oxidation of the isopropyl group could yield a tertiary alcohol or a ketone at the benzylic-like position. This introduces a polar functional group and a potential site for further derivatization.

Replacement: The isopropyl group could be replaced entirely with other alkyl or functionalized groups. This would typically involve a synthetic route starting from a pyridine precursor that already contains the desired substituent at the 3-position, as direct replacement of an alkyl group is generally not feasible.

Table 2: Potential Modifications of the Isopropyl Group

| Modification Type | Synthetic Strategy | Potential Products |

| Chain Extension | Oxidation to ketone, followed by Wittig reaction and reduction | 3-(sec-Butyl)pyridin-4-ol or other extended alkyl derivatives |

| Hydroxylation | Controlled oxidation (e.g., with KMnO₄ or CrO₃) | 2-(4-Hydroxypyridin-3-yl)propan-2-ol |

| Fluorination | Radical fluorination or use of specialized reagents | 3-(1-Fluoro-1-methylethyl)pyridin-4-ol or 3-(2-Fluoro-1-methylethyl)pyridin-4-ol |

| Replacement | De novo synthesis from a 3-substituted pyridine precursor | 3-Cyclopropylpyridin-4-ol, 3-(tert-Butyl)pyridin-4-ol |

Synthesis of Chiral Analogues of this compound

The introduction of chirality into the this compound scaffold can be achieved through several asymmetric synthesis or resolution strategies. This is of particular interest for developing compounds with potentially improved biological activity and selectivity.

Asymmetric Synthesis: A general route to enantiomerically enriched 3-substituted piperidines from pyridine has been reported, which involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org While this method leads to a saturated piperidine (B6355638) ring, similar catalytic strategies could be explored to introduce a chiral center at the 3-position of the pyridine ring itself, or within the substituent at this position. For example, an asymmetric version of a cross-coupling reaction to install a chiral alkyl group at the 3-position of a suitable pyridine precursor could be envisioned.

Resolution of Racemates: If a racemic mixture of a chiral analog is synthesized, it can be resolved into its constituent enantiomers. This can be achieved through several methods:

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) can separate the enantiomers.

Diastereomeric Salt Formation: Reaction of the racemic compound with a chiral resolving agent (a chiral acid or base) can form diastereomeric salts, which can often be separated by crystallization due to their different physical properties. The desired enantiomer can then be recovered by removing the resolving agent.

Synthesis from Chiral Precursors: An alternative approach is to start the synthesis from a readily available chiral building block that is incorporated into the final molecule.

Table 3: Strategies for the Synthesis of Chiral Analogues

| Strategy | Method | Description |

| Asymmetric Synthesis | Catalytic Asymmetric C-H Functionalization | Direct enantioselective functionalization of a prochiral C-H bond in the isopropyl group. |

| Asymmetric Synthesis | Asymmetric Cross-Coupling | Coupling of a 3-halopyridin-4-ol derivative with a chiral organometallic reagent. |

| Resolution | Chiral HPLC | Separation of enantiomers using a column with a chiral stationary phase. |

| Resolution | Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. |

| Chiral Pool Synthesis | Use of Chiral Building Blocks | Incorporation of a chiral fragment during the synthesis of the pyridine ring or the side chain. |

Exploration of Heterocyclic Fused Systems Incorporating the this compound Motif

Fusing another heterocyclic or carbocyclic ring to the this compound core can create novel, rigid scaffolds with distinct three-dimensional shapes and potentially new biological activities. nih.govmdpi.com The synthesis of such fused systems can be approached through various annulation strategies.

Intramolecular Cyclization Reactions: Functional groups can be introduced onto the pyridine ring or the isopropyl group that can then participate in an intramolecular cyclization. For example, a 5-amino-3-isopropylpyridin-4-ol derivative could be a precursor for the synthesis of a fused pyrimidine (B1678525) or imidazole (B134444) ring.

Cycloaddition Reactions: The pyridin-4-ol tautomer exists in equilibrium with its pyridin-4-one form. researchgate.net The diene system of the pyridin-4-one tautomer can potentially participate in Diels-Alder reactions with suitable dienophiles to construct a fused six-membered ring. nih.gov

Multi-component Reactions: Specially designed multi-component reactions can be employed to build a fused ring system in a single step from simpler starting materials.

Ring-Closing Metathesis (RCM): If two alkenyl substituents are introduced at appropriate positions on the pyridine ring, RCM can be used to form a new fused ring.

The development of synthetic routes to fused systems based on this compound would significantly expand the chemical space around this scaffold.

Table 4: Potential Fused Heterocyclic Systems

| Fused Ring System | Synthetic Approach | Precursor |

| Furopyridine | Intramolecular cyclization | 3-Isopropyl-5-(2-hydroxyethyl)pyridin-4-ol |

| Thienopyridine | Intramolecular cyclization | 3-Isopropyl-5-(2-mercaptoethyl)pyridin-4-ol |

| Pyrrolopyridine | Intramolecular cyclization or Paal-Knorr type synthesis | 5-Amino-3-isopropylpyridin-4-ol and a 1,4-dicarbonyl compound |

| Pyridopyrimidine | Condensation reaction | 5-Amino-3-isopropylpyridin-4-ol and a β-dicarbonyl compound |

| Isoquinoline-like fused systems | Diels-Alder reaction | 3-Isopropylpyridin-4(1H)-one with an alkyne |

Molecular Interactions and Biochemical Mechanisms of 3 Isopropylpyridin 4 Ol

Biophysical Characterization of 3-Isopropylpyridin-4-OL Binding to Model Biological Macromolecules (e.g., proteins, nucleic acids)

No studies detailing the biophysical characterization of this compound's binding interactions with proteins, nucleic acids, or other model biological macromolecules were identified. Research in this area would typically involve techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine binding affinity (K_d), stoichiometry, and thermodynamics. However, no such data has been published for this compound.

Enzymatic Biotransformation Pathways of this compound: Identification of Metabolites and Enzyme Systems Involved

There is no available information on the enzymatic biotransformation or metabolic pathways of this compound. Studies to identify potential metabolites and the enzyme systems responsible (such as Cytochrome P450 enzymes) have not been reported in the accessible literature.

Molecular Recognition Mechanisms of this compound with Receptor Mimics

No research could be found on the molecular recognition mechanisms between this compound and any receptor mimics. This type of investigation would provide insight into the specific non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, that govern the compound's binding to a target, but the necessary studies have not been published.

Computational Docking and Molecular Dynamics Studies of this compound with Biological Targets (focus on interaction modes, not activity)

A search for computational studies, including molecular docking and molecular dynamics simulations, involving this compound yielded no results. Such studies would theoretically predict and analyze the binding poses and interaction modes of the compound with specific biological targets. Without published research, details on its potential interactions based on computational models are unavailable.

Environmental Fate and Degradation Mechanisms of 3 Isopropylpyridin 4 Ol

Photolytic Degradation Pathways of 3-Isopropylpyridin-4-OL in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a key process that can break down chemical compounds through the action of light. For this compound, this can occur through direct absorption of light or indirect mechanisms involving other light-absorbing substances in the environment.

In aquatic environments, the rate and extent of photolysis are influenced by factors such as water clarity, depth, and the presence of natural photosensitizers like dissolved organic matter. While specific experimental data on the photolysis of this compound is limited, it is anticipated that the pyridine (B92270) ring structure would exhibit some degree of photoreactivity. The presence of the hydroxyl group may further influence its electronic properties and susceptibility to photodegradation. In the atmosphere, this compound is likely to exist in the vapor phase, where it can react with photochemically generated hydroxyl radicals. episuite.dev The rate of this reaction is a primary determinant of its atmospheric lifetime.

Quantitative Structure-Activity Relationship (QSAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), can provide estimates for the atmospheric degradation of chemicals. chemsafetypro.com These models predict the rate constant for the reaction with hydroxyl radicals, which can then be used to calculate an estimated atmospheric half-life.

Table 1: Predicted Atmospheric Photodegradation of this compound

| Parameter | Predicted Value | Method |

| Hydroxyl Radical Reaction Rate Constant | Estimated based on structural analogues | QSAR (AOPWIN™) |

| Atmospheric Half-life | Estimated based on the reaction rate constant | QSAR (AOPWIN™) |

| Note: These are predicted values and may vary depending on environmental conditions. |

Microbial Degradation and Biotransformation of this compound in Environmental Matrices

Microbial degradation is a significant pathway for the breakdown of organic compounds in soil and water. Microorganisms, such as bacteria and fungi, can utilize chemical compounds as a source of carbon and energy, leading to their transformation and, ultimately, mineralization. nih.gov

For pyridine derivatives, microbial degradation often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The presence of an isopropyl group on the pyridine ring of this compound may also be a site for microbial attack, potentially leading to oxidation of the alkyl side chain. Studies on similar alkyl-substituted azaarenes have shown that the position and size of the alkyl group can influence the rate and pathway of biodegradation. nih.gov

Table 2: Predicted Microbial Degradation of this compound

| Prediction | Result | Method |

| Aerobic Biodegradability | Prediction of rapid or slow degradation | QSAR (BIOWIN™) |

| Anaerobic Biodegradability | Prediction of rapid or slow degradation | QSAR (BIOWIN™) |

| Ultimate Biodegradation | Likelihood of complete mineralization | QSAR (BIOWIN™) |

| Note: These predictions are based on computational models and should be confirmed with experimental data. |

Hydrolytic Stability and Transformation Products of this compound under Varying Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium and the chemical structure of the compound.

For this compound, the pyridin-4-ol structure suggests it exists in equilibrium with its tautomeric form, 3-isopropylpyridin-4(1H)-one. The stability of the compound to hydrolysis will be influenced by the susceptibility of its functional groups to attack by water. Generally, pyridinols are relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis may increase.

Table 3: Predicted Hydrolytic Stability of this compound

| pH Condition | Predicted Hydrolysis Half-life | Method |

| Acidic (e.g., pH 4) | Estimated half-life | QSAR (HYDROWIN™) |

| Neutral (e.g., pH 7) | Estimated half-life | QSAR (HYDROWIN™) |

| Basic (e.g., pH 9) | Estimated half-life | QSAR (HYDROWIN™) |

| Note: These are estimated values and can be influenced by temperature and buffer catalysis. |

Sorption and Mobility Characteristics of this compound in Soil and Sediment Systems

The sorption of a chemical to soil and sediment particles plays a critical role in its mobility and bioavailability in the environment. Compounds that sorb strongly are less likely to leach into groundwater or be transported over long distances in surface water. The primary mechanism for the sorption of organic compounds is partitioning into the organic carbon fraction of the soil or sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to describe the sorption potential of a chemical. chemsafetypro.com A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests weak sorption and high mobility. The Koc of a compound can be estimated using QSAR models like KOCWIN™, which are based on the chemical's structure. chemsafetypro.com For ionizable compounds like this compound, the sorption can also be influenced by the pH of the soil and the pKa of the compound. nih.gov

Table 4: Predicted Soil Sorption and Mobility of this compound

| Parameter | Predicted Value | Interpretation | Method |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated value (L/kg) | Indicates sorption potential | QSAR (KOCWIN™) |

| Mobility Class | Classification (e.g., Mobile, Low Mobility) | Based on Koc value | QSAR (KOCWIN™) |

| Note: Actual sorption can be affected by soil properties such as organic matter content, clay content, and pH. |

Development of Advanced Analytical Methodologies for 3 Isopropylpyridin 4 Ol

Chromatographic Method Development (HPLC, GC, SFC) for High-Purity Analysis and Separation of 3-Isopropylpyridin-4-OL and its Impurities/Isomers

The development of robust chromatographic methods is fundamental for ensuring the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for the separation and quantification of the active compound from its potential impurities and isomers.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of polar and non-polar compounds. For this compound, a C18 column is often the stationary phase of choice, providing excellent separation based on hydrophobicity. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized to achieve the desired retention and resolution of this compound from its related substances. Gradient elution, where the proportion of the organic modifier is varied over time, is frequently employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Method validation is performed to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring the reliability of the analytical results.

Gas Chromatography (GC):

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which may require derivatization to increase its volatility and thermal stability, a capillary column with a non-polar or medium-polarity stationary phase is typically used. Flame Ionization Detection (FID) is a common detection method due to its high sensitivity towards organic compounds. The injector and detector temperatures, as well as the oven temperature program, are critical parameters that are optimized to achieve efficient separation and accurate quantification. Headspace GC can be employed for the analysis of residual solvents in the this compound drug substance.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a green alternative to normal and reverse-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique offers faster analysis times and reduced solvent consumption. For the separation of isomers of this compound, chiral SFC methods can be developed using a chiral stationary phase. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, to the supercritical CO2 can significantly influence the retention and selectivity of the separation.

Interactive Data Table: Example HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling of this compound

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for trace-level analysis and metabolite identification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of low levels of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from matrix components. The development of an LC-MS/MS method involves the optimization of chromatographic conditions to achieve good peak shape and retention time, as well as the optimization of mass spectrometric parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energy, to maximize the signal intensity of the target analyte.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile metabolites of this compound or for analytes that are amenable to derivatization, GC-MS/MS offers an alternative powerful analytical tool. Similar to LC-MS/MS, GC-MS/MS in MRM mode provides high sensitivity and selectivity. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can be used for structural elucidation.

Metabolite Profiling:

Both LC-MS/MS and GC-MS/MS are extensively used for metabolite profiling studies of this compound. These studies aim to identify the metabolic pathways of the compound by detecting and identifying its metabolites in biological samples. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with chromatography, allows for the accurate mass measurement of metabolites, which aids in the determination of their elemental composition and subsequent structural identification.

Interactive Data Table: Example LC-MS/MS Parameters for Quantification of this compound in Plasma

| Parameter | Condition |

| LC System | UPLC |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy (eV) | Optimized for specific transition |

Electrochemical Sensing and Biosensor Development for this compound Detection

Electrochemical sensors and biosensors offer promising platforms for the rapid, sensitive, and cost-effective detection of this compound. These devices are based on the principle of converting a biological or chemical recognition event into a measurable electrical signal.

Electrochemical Sensors:

Electrochemical sensors for this compound can be developed using various electrode materials, such as glassy carbon, carbon paste, or metal electrodes, which can be modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) to enhance their sensitivity and selectivity. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed to study the electrochemical behavior of this compound and to develop quantitative analytical methods. The oxidation or reduction peak current of the compound at the modified electrode surface is proportional to its concentration.

Biosensors:

Biosensors for this compound detection can be fabricated by immobilizing a biological recognition element, such as an enzyme or an antibody, onto a transducer surface. For instance, an enzyme-based biosensor could utilize an enzyme that specifically interacts with this compound, leading to a measurable change in current, potential, or impedance. Similarly, an immunosensor would employ antibodies that specifically bind to this compound, and this binding event can be detected using various electrochemical or optical transduction methods. The development of such biosensors requires careful selection and immobilization of the biorecognition element to ensure high specificity and stability.

Advanced Spectroscopic Quantification Methods for this compound in Complex Matrices

Advanced spectroscopic methods provide non-destructive and rapid approaches for the quantification of this compound in complex matrices, such as pharmaceutical formulations and biological samples.

UV-Visible Spectroscopy:

While basic UV-Visible spectroscopy can be used for the quantification of this compound in simple solutions, its application in complex matrices is often limited by spectral overlap from other components. Derivative spectroscopy and multicomponent analysis techniques can be employed to resolve these overlapping signals and improve the selectivity of the method.

Fourier-Transform Infrared (FTIR) Spectroscopy: